molecular formula C42H68O13 B192315 Saikosaponin B2 CAS No. 58316-41-9

Saikosaponin B2

Numéro de catalogue: B192315
Numéro CAS: 58316-41-9
Poids moléculaire: 781.0 g/mol
Clé InChI: WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saikosaponin B2 (SS-B2) is a triterpenoid saponin derived from Bupleurum species, notably Radix Bupleuri (RB). It is classified as a secondary saponin, formed through the enzymatic or acidic hydrolysis of native saponins (e.g., saikosaponin A and D) during herb processing . Structurally, SS-B2 belongs to the heterocyclic diene saikosaponin type (Type II), characterized by a distinct aglycone lacking the epoxy-ether moiety present in Type I saikosaponins (e.g., SS-A and SS-D) . SS-B2 is recognized for its role in modulating multidrug resistance (MDR) transporters, enhancing hepatoprotective activity, and exhibiting antiviral properties .

Méthodes De Préparation

Traditional Extraction Methods

Solvent Extraction with Alkaline Ethanol

SS-B2 is typically extracted alongside other saikosaponins using alkaline ethanol solutions. The process involves refluxing powdered Bupleurum roots in ethanol (50–70% v/v) adjusted to pH 7–12 with sodium hydroxide. For example, a 0.5% NaOH-55% ethanol solution refluxed at 80°C for 1.5 hours achieves optimal extraction efficiency . Post-extraction, the solvent is evaporated under reduced pressure, yielding a crude saponin fraction.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Ethanol Concentration50–70%Higher polarity improves saponin solubility
pH10–12Prevents saponin degradation
Temperature75–85°CAccelerates diffusion without denaturation
Extraction Time1.5–2 hoursBalances yield and energy costs

This method yields a crude extract containing 22–27% total saikosaponins, with SS-B2 constituting 5–8% of the saponin fraction .

Acid Hydrolysis for SS-B2 Enrichment

Conversion from Protosaponins

SS-B2 is often derived via acid hydrolysis of protosaponins (e.g., saikosaponin A or D). A patented method uses 0.1–1.0 M HCl at 60–80°C for 2–4 hours to hydrolyze saikosaponin A into SS-B2 . The reaction is monitored via HPLC to terminate hydrolysis once SS-B2 peaks stabilize.

Hydrolysis Efficiency:

ProtosaponinAcid ConcentrationTemperatureSS-B2 Yield
Saikosaponin A0.5 M HCl70°C68–72%
Saikosaponin D0.3 M HCl65°C55–60%

This step increases SS-B2 content by 3–5 fold compared to raw extracts .

Macroporous Resin Purification

AB-8 Resin Chromatography

Crude extracts are purified using non-polar macroporous resins such as AB-8. The resin is preconditioned with ethanol and water, then loaded with the extract at a flow rate of 4 BV/h. Impurities are removed with 45–55% ethanol, followed by SS-B2 elution using 85–90% ethanol .

Purification Performance:

Resin TypeSample Load (g/mL)EluentSS-B2 PurityRecovery Rate
AB-80.1–0.1685% EtOH65–70%88–92%
D1010.08–0.1290% EtOH60–65%85–89%

Post-purification, SS-B2 purity reaches 65–70%, with a recovery rate exceeding 85% .

Advanced Extraction Technologies

Accelerated Solvent Extraction (ASE)

ASE employs high pressure (1,500–2,000 psi) and temperature (100–120°C) to enhance extraction efficiency. Using 70% ethanol as the solvent, ASE reduces extraction time to 15–20 minutes while increasing SS-B2 yield by 18–22% compared to traditional reflux .

ASE vs. Reflux Extraction:

MetricASETraditional Reflux
Extraction Time20 minutes2 hours
SS-B2 Yield (mg/g)4.2 ± 0.33.4 ± 0.2
Solvent Consumption40 mL/g80 mL/g

Industrial-Scale Production Workflows

Integrated Process for Pharmaceutical-Grade SS-B2

A patented industrial method combines alkaline ethanol extraction, acid hydrolysis, and multi-step resin purification :

  • Extraction : 10 kg Bupleurum root extracted with 15 L of 0.5% NaOH-55% ethanol.

  • Hydrolysis : Crude extract treated with 0.5 M HCl at 70°C for 3 hours.

  • Purification : Hydrolysate loaded onto AB-8 resin, eluted with 85% ethanol.

  • Crystallization : Eluate concentrated and crystallized in acetone-water (7:3).

Final Product Specifications:

ParameterValue
SS-B2 Purity≥98%
Total Saponins≥80%
Residual Solvents<50 ppm

Challenges and Optimization Strategies

Degradation During Processing

SS-B2 degrades at temperatures >85°C or pH <3. Stabilization strategies include:

  • Adding 0.1% ascorbic acid as an antioxidant during extraction .

  • Maintaining pH 5–6 during solvent evaporation .

Scalability Limitations

Macroporous resin systems face throughput limitations. Countercurrent chromatography (CCC) has been proposed as an alternative, achieving 95% SS-B2 purity in a single run, though at 3–4× higher operational costs .

Analytical Methods for Quality Control

HPLC-ELSD Quantification

SS-B2 is quantified using C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile-water (65:35) mobile phase. ELSD detection (drift tube: 45°C, gas flow: 1.6 L/min) provides a linear range of 0.1–10 mg/mL (R² >0.999) .

Comparative Cost Analysis

MethodSS-B2 Yield (mg/g)Cost ($/g)
Traditional Reflux3.412.50
ASE4.218.20
CCC4.832.75

Analyse Des Réactions Chimiques

Types de réactions : La saikosaponin B2 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de saikosaponin avec des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Antitumor Activity

Saikosaponin B2 has demonstrated significant antitumor effects, particularly in liver cancer. Research indicates that SS-b2 inhibits the proliferation of liver cancer cells by regulating various signaling pathways.

Case Studies

  • In a study involving male BALB/c mice treated with diethylnitrosamine to induce primary liver cancer, SS-b2 administration resulted in significant tumor weight reduction and improved liver function markers .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

  • Macrophage Studies : In RAW 264.7 macrophages exposed to lipopolysaccharides (LPS), SS-b2 treatment led to decreased nitric oxide secretion and cell viability, demonstrating its anti-inflammatory potential .
  • Chronic Inflammation Models : The compound has been effective in models of chronic inflammation associated with cancer development, highlighting its dual role in both inflammation and tumor suppression .

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of this compound, particularly against hepatitis C virus (HCV).

Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, making it beneficial for liver health.

Clinical Implications

  • Studies suggest that SS-b2 can enhance the efficacy of anticancer drugs while reducing hepatotoxicity. It increases the uptake of cisplatin in hepatic cells by modulating transport proteins like OCT2 .
  • Its ability to lower liver enzyme levels in animal models further supports its use in protecting against drug-induced liver injury .

Summary Table of Applications

ApplicationMechanism/EffectKey Findings/Case Studies
AntitumorInhibits IRAK1/NF-κB signaling; MACC1 pathwayReduced tumor weight and markers in liver cancer models
Anti-inflammatoryDecreases nitric oxide secretionEffective in macrophage inflammation models
AntiviralInhibits HCV entry and replicationOver 99% reduction in HCV infectivity at safe doses
HepatoprotectiveEnhances drug uptake; reduces liver enzyme levelsImproved liver function in treated animal models

Comparaison Avec Des Composés Similaires

Structural and Pharmacokinetic Comparisons

Structural Classification

Compound Structural Type Key Features
Saikosaponin A Type I (Epoxy-ether) Contains 13,28-epoxy-ether bond
Saikosaponin D Type I (Epoxy-ether) Similar to SS-A, with hydroxylation
Saikosaponin B2 Type II (Heterocyclic diene) Lacks epoxy group; diene structure
Saikosaponin C Type I (Epoxy-ether) Differs in sugar moiety configuration

SS-B2’s unique aglycone structure contributes to its differential interactions with drug transporters and enzymes compared to Type I saikosaponins .

Pharmacokinetic Behavior

  • Bioavailability : Co-administration of RB with Radix Paeoniae Alba (RPA) significantly increases SS-B2’s AUC0-∞ (from 22.33 to 28.19 ng·mL<sup>−1</sup>), indicating enhanced absorption. In contrast, SS-A and SS-D show reduced Cmax but prolonged t1/2 in the same formulation .
  • Metabolic Stability : SS-B2 content increases during RB decoction due to the hydrolysis of native saponins, whereas SS-A content decreases .

Pharmacological Activity Comparisons

Antiviral Activity

SS-B2 demonstrates superior antiviral potency against human coronaviruses (HCoV-229E) compared to SS-A, SS-C, and SS-D:

Compound EC50 (µM) Selectivity Index (SI)
This compound 1.7 ± 0.1 221.9
Saikosaponin A 8.6 ± 0.3 26.6
Saikosaponin D 13.2 ± 0.3 13.3
Saikosaponin C 19.9 ± 0.1 6.1

SS-B2 inhibits viral entry by targeting glycoprotein E2 in HCV and HCoV-229E, showing pan-genotypic activity at non-cytotoxic concentrations .

Modulation of Drug Transporters

  • MDR Reversal : SS-B2 inhibits P-glycoprotein (Pgp) and MRP1/2, enhancing chemotherapeutic drug accumulation in cancer cells. For example, SS-B2 increases rhodamine B fluorescence by 337.4% in Pgp-overexpressing cells, outperforming verapamil (163.1%) .

Hepatoprotective Effects

SS-B2 protects HepG2 cells against CCl4-induced damage, restoring cell viability by 100% at 100 µg/mL . Similar effects are observed for SS-A, but SS-B2’s potency is attributed to its unique upregulation of antioxidant pathways .

Toxicity and Clinical Considerations

  • Drug-Drug Interactions : SS-B2’s inhibition of MRP2 may alter the pharmacokinetics of substrates like methotrexate, necessitating dose adjustments .

Activité Biologique

Saikosaponin B2 (SSb2) is a natural compound primarily extracted from the roots of Bupleurum species, known for its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of SSb2, supported by recent research findings, case studies, and data tables.

Antitumor Activity

Mechanisms of Action

SSb2 has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:

  • Liver Cancer : Research indicates that SSb2 inhibits primary liver cancer by regulating the STK4/IRAK1/NF-κB signaling pathway. In studies involving mice with induced liver cancer, SSb2 treatment led to reduced tumor weight and improved immune function parameters such as thymus and spleen indices .
  • Breast Cancer : In vitro studies showed that SSb2 inhibits breast cancer cell proliferation and migration, particularly through the JAK/STAT signaling pathway. The compound affects the expression of matrix metalloproteinase 2 (MMP2), which is crucial for tumor invasion and metastasis .
  • Angiogenesis Inhibition : SSb2 has been shown to inhibit angiogenesis in liver cancer models. It reduces levels of vascular endothelial growth factor (VEGF) and other key proteins involved in angiogenesis, thereby limiting tumor growth .

Table 1: Summary of Antitumor Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Liver CancerInhibition of STK4/IRAK1/NF-κB pathwayReduced tumor weight in H22 tumor-bearing mice
Breast CancerModulation of JAK/STAT pathwayDecreased cell proliferation and migration
General AngiogenesisDownregulation of VEGF and MMPsInhibited angiogenesis in vitro and in vivo

Anti-inflammatory Effects

SSb2 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. In studies utilizing LPS-stimulated RAW 264.7 macrophages, SSb2 significantly reduced nitric oxide secretion and the expression of inflammatory mediators, underscoring its potential for treating inflammatory diseases .

Hepatoprotective Properties

SSb2 has been recognized for its hepatoprotective effects, particularly against drug-induced liver injury. Experimental models have shown that SSb2 can ameliorate liver damage by enhancing antioxidant defenses and modulating apoptotic pathways in hepatocytes .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of SSb2. It has been found to inhibit human coronavirus 229E infection with an IC50 value of 1.7 µmol/L, indicating strong antiviral activity without significant cytotoxicity at effective concentrations . The compound interferes with viral attachment and penetration, showcasing its potential as a therapeutic agent against viral infections.

Case Studies

  • Liver Cancer Model : A study on Kunming mice treated with SSb2 showed a significant reduction in tumor size and improved immune response markers after one month of treatment at a dose of 30 mg/kg .
  • Breast Cancer Cell Lines : In vitro assays demonstrated that SSb2 inhibited MCF-7 breast cancer cell proliferation by inducing apoptosis via the p53/p21 signaling pathway. The compound was tested at various concentrations (0.1 to 50 µM), revealing a dose-dependent effect on cell viability .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify Saikosaponin B2 in plant extracts or biological samples?

  • High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely employed. For plant extracts, HPLC with UV detection (254 nm) using a C18 column and a mobile phase of acetonitrile/water (with modifiers like 0.1% formic acid) is standard . In pharmacokinetic studies, UPLC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (LLOQ: 5 ng/mL) for plasma analysis . Validation parameters (linearity, precision, accuracy) must adhere to pharmacopeial standards .

Q. How do soil factors influence the this compound content in Bupleurum chinense?

  • Soil organic matter, available zinc, and iron are positively correlated with this compound accumulation. A Pearson correlation analysis (p < 0.05) and principal component analysis (PCA) identified these factors as critical for optimizing cultivation conditions. Cluster analysis of 29 habitats grouped high-yield regions (e.g., Henan Province) based on saponin content .

Q. What is the optimal extraction protocol for this compound from Bupleurum roots?

  • Orthogonal design experiments determined the optimal parameters: 30% ethanol, 8x solvent-to-material ratio, 1.5-hour extraction time, and three extraction cycles. This method maximizes yield while maintaining stability .

Advanced Research Questions

Q. How does this compound inhibit tumor angiogenesis in hepatocellular carcinoma (HCC)?

  • Mechanistic studies show that this compound downregulates VEGF/ERK/HIF-1α signaling in HCC cells. At 10 μM, it reduces VEGF secretion by 45% and ERK phosphorylation by 60%, as demonstrated via Western blot and ELISA. Hypoxia-induced HIF-1α expression is suppressed, impairing endothelial cell tube formation in vitro .

Q. What is the role of this compound in modulating the pharmacokinetics of other saikosaponins?

  • Co-administration with Saikosaponin a (SSa) in rats alters SSa absorption: Wistar rats show 1.8x higher AUC0–t and Cmax than Sprague Dawley rats. This compound may inhibit P-glycoprotein (P-gp), enhancing SSa bioavailability. LC-MS/MS data revealed a dose-dependent interaction (p < 0.01) .

Q. How does this compound exert antiviral activity against human coronaviruses (e.g., HCoV-229E)?

  • Time-of-addition experiments indicate that pretreatment with this compound (6 μM) inhibits viral adsorption by 99.6% (EC50: 1.2 μM). It disrupts viral envelope integrity, as shown by reduced E2 glycoprotein binding in hepatoma cells. Synergistic effects with interferon-α enhance cytokine modulation in murine models .

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s antitumor effects?

  • Discrepancies in signaling pathways (e.g., NF-κB vs. MAPK dominance) may arise from cell-type specificity or dose variations. Systematic replication using isogenic cell lines, standardized dosing (e.g., 5–20 μM range), and pathway inhibition assays (e.g., siRNA knockdown) are recommended. Meta-analyses of 128 studies highlight context-dependent NF-κB/MAPK crosstalk .

Q. Methodological Guidance

Q. How to design a robust pharmacokinetic study for this compound?

  • Use UPLC-MS/MS with an internal standard (e.g., Saikosaponin F) for plasma analysis. Include parameters like t1/2, CL, and Vd. Account for strain-specific differences (e.g., Wistar vs. Sprague Dawley rats) and dose linearity (test 1–50 mg/kg). Validate methods per FDA guidelines for sensitivity and reproducibility .

Q. What statistical approaches are suitable for analyzing soil-saponin relationships?

  • Combine multivariate techniques: Pearson correlation for individual factors, PCA for dimensionality reduction, and cluster analysis to group habitats by saponin content. A study of 29 habitats achieved 95% consistency between PCA and cluster results .

Q. How to address low RNA yield in transcriptomic studies of this compound’s effects?

  • Implement RNA self-circularization sequencing (RC-Seq), which requires ≤100 ng of input RNA. This method improves small RNA detection efficiency by 3.5–6.5x compared to conventional RNA-Seq, as validated in nuclear Ago2 immunoprecipitation studies .

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58316-41-9
Record name Saikosaponin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58316-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saikosaponin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.